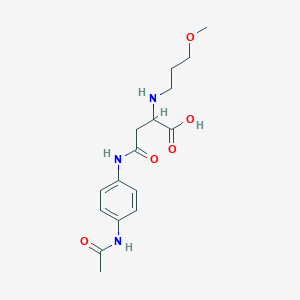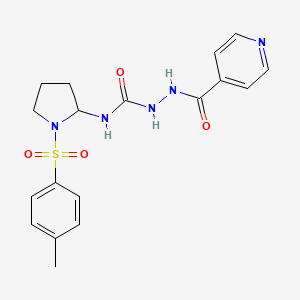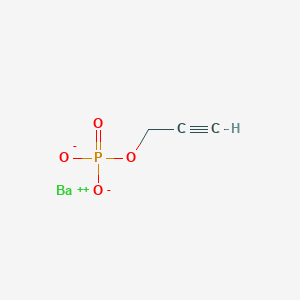![molecular formula C18H24N2O2 B2589439 N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide CAS No. 2411195-40-7](/img/structure/B2589439.png)
N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and is a piperidinyl-phenyl-propenamide derivative. DMPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
作用機序
DMPP inhibits the enzyme FAAH by binding to the active site of the enzyme, which prevents the degradation of endocannabinoids such as anandamide. This leads to an increase in the levels of endocannabinoids, which can bind to cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
DMPP has been shown to produce various biochemical and physiological effects such as analgesia, anti-inflammatory effects, and neuroprotection. DMPP has also been shown to have potential applications in the treatment of various diseases such as neuropathic pain, anxiety, and depression.
実験室実験の利点と制限
One of the advantages of using DMPP in lab experiments is its potent inhibition of FAAH, which leads to an increase in the levels of endocannabinoids. However, one of the limitations of using DMPP is its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
There are many potential future directions for the research on DMPP. One possible direction is the development of more potent and selective inhibitors of FAAH. Another direction is the investigation of the potential therapeutic applications of DMPP in various diseases such as cancer and inflammation. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of DMPP is an important area of future research.
Conclusion:
In conclusion, DMPP is a promising compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. DMPP inhibits the enzyme FAAH, which leads to an increase in the levels of endocannabinoids and produces various biochemical and physiological effects. Further research on DMPP is needed to fully understand its potential applications and limitations.
合成法
The synthesis of DMPP involves the reaction of 2,6-dimethylbenzylamine with 3-acetyl-1-methylpiperidin-4-one in the presence of a base such as potassium carbonate. This reaction leads to the formation of DMPP, which can be purified using various techniques such as column chromatography.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The inhibition of FAAH by DMPP leads to an increase in the levels of endocannabinoids such as anandamide, which has been shown to have neuroprotective and analgesic effects.
特性
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-17(21)20(15-9-10-18(22)19(4)11-15)12-16-13(2)7-6-8-14(16)3/h5-8,15H,1,9-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBOVMAWJSYYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C2CCC(=O)N(C2)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)
![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)


![5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2589362.png)
![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)
![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)
![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2589377.png)
![4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2589379.png)
